molecular formula C14H16N2OS B11358289 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

Cat. No.: B11358289
M. Wt: 260.36 g/mol
InChI Key: NNMWIMVTNFPDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves the reaction of 2-phenylthiazole with ethylamine followed by acylation with propanoyl chloride. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group. This unique structure can result in distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C14H16N2OS/c1-2-13(17)15-9-8-12-10-18-14(16-12)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,17)

InChI Key

NNMWIMVTNFPDJB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.